molecular formula C10H17NO3S B2522390 1-(3-Methylsulfonylazepan-1-yl)prop-2-en-1-one CAS No. 2189497-81-0

1-(3-Methylsulfonylazepan-1-yl)prop-2-en-1-one

Cat. No. B2522390
CAS RN: 2189497-81-0
M. Wt: 231.31
InChI Key: HUOZYBYUCRCELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylsulfonylazepan-1-yl)prop-2-en-1-one, also known as MSAP, is a chemical compound used in scientific research. It is a synthetic compound that has been developed for its potential use as a therapeutic agent. MSAP has been found to have a number of interesting properties that make it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of 1-(3-Methylsulfonylazepan-1-yl)prop-2-en-1-one is not yet fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain. It has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and to reduce the activity of glutamate, an excitatory neurotransmitter. This may explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and to enhance the activity of certain antioxidant enzymes. This compound has also been found to reduce the levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Methylsulfonylazepan-1-yl)prop-2-en-1-one is its potent anticonvulsant and neuroprotective effects. This makes it a valuable tool for studying neurological disorders such as epilepsy and Parkinson's disease. However, one limitation of this compound is its complex synthesis, which may limit its availability for some researchers.

Future Directions

There are a number of future directions for research on 1-(3-Methylsulfonylazepan-1-yl)prop-2-en-1-one. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent for a number of inflammatory conditions. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Methylsulfonylazepan-1-yl)prop-2-en-1-one is a complex process that requires a number of steps. The first step is the synthesis of the starting material, which is 3-methylsulfonylazepan-1-ol. This is achieved through a reaction between 3-methylsulfonylazepan and sodium hydride. The resulting product is then oxidized to form 3-methylsulfonylazepan-1-one. The final step in the synthesis of this compound is the reaction between 3-methylsulfonylazepan-1-one and propargyl bromide.

Scientific Research Applications

1-(3-Methylsulfonylazepan-1-yl)prop-2-en-1-one has been found to have a number of interesting properties that make it a promising candidate for further study. It has been shown to have potent anticonvulsant and neuroprotective effects. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for a number of inflammatory conditions.

properties

IUPAC Name

1-(3-methylsulfonylazepan-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-3-10(12)11-7-5-4-6-9(8-11)15(2,13)14/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOZYBYUCRCELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.